2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c1-9(2)3-5-6(4-9)12-8(11)13-7(5)10/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYXXCVXEIAINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)N=C(N=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is an isomerization process involving the relocation of two heteroatoms in heterocyclic systems. This rearrangement can be catalyzed by acids, bases, or heat . Another approach involves the chlorination of precursor compounds using reagents such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Research Implications and Gaps
Key research gaps include:
- Experimental determination of the target’s physicochemical properties (e.g., boiling point, solubility).
- Comparative studies on metabolic stability and toxicity profiles.
- Exploration of synthetic routes leveraging the 6,6-dimethyl groups for regioselective functionalization.
Biological Activity
2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine (CAS Number: 1783531-69-0) is a heterocyclic compound belonging to the pyrimidine class. Its unique structure, characterized by two chlorine atoms and two methyl groups, positions it as a compound of interest in various biological research domains, including medicinal chemistry and pharmacology. This article aims to consolidate findings related to its biological activity, focusing on its potential therapeutic applications.
- Molecular Formula : C₉H₁₀Cl₂N₂
- Molecular Weight : 217.09 g/mol
- Structure : The compound features a cyclopenta[d]pyrimidine framework with dichlorination at the 2 and 4 positions and dimethylation at the 6 position.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀Cl₂N₂ |
| Molecular Weight | 217.09 g/mol |
| CAS Number | 1783531-69-0 |
Biological Activity Overview
Research indicates that derivatives of pyrimidines exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, antitumor, and anticonvulsant properties . The specific biological activities of this compound are still under investigation but show promise in several areas.
Antimicrobial Activity
Studies have suggested that pyrimidine derivatives can possess significant antimicrobial properties. For instance, a study on related compounds indicated that certain pyrimidines exhibited potent activity against various microbial strains . The mechanism of action may involve inhibition of nucleic acid synthesis or interference with metabolic pathways essential for microbial growth.
Antitumor Potential
The compound's structural features suggest potential antitumor activity. Research into similar compounds has shown that they can act as kinase inhibitors or interact with other cellular pathways involved in tumor progression . The specific interactions of this compound with molecular targets in cancer cells remain to be fully elucidated.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within biological systems. These interactions may modulate enzymatic activities or receptor signaling pathways, leading to various therapeutic effects. For example:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair.
- Receptor Modulation : It could act on G-protein-coupled receptors (GPCRs) or other signaling molecules.
Case Studies
- Antimicrobial Evaluation : A study synthesized various pyrimidine derivatives and evaluated their antimicrobial activities against bacterial strains. The results indicated that modifications at specific positions significantly influenced their efficacy .
- Antitumor Activity : Preclinical studies on structurally similar compounds revealed promising results as potential anticancer agents through their action on specific kinases involved in cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted cyclopentane precursors with chlorinated pyrimidine intermediates. Key steps include:
- Use of Suzuki-Miyaura coupling for regioselective halogenation (chlorine at C2/C4 positions) .
- Optimization of temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency .
- Yield improvements (70–85%) are achievable via catalytic Pd(OAc)₂ with ligand systems like XPhos .
Q. How can structural characterization be performed to confirm the regiochemistry of chlorine substituents?
- Analytical Workflow :
- NMR :
- ¹H NMR : Methyl groups (6,6-dimethyl) appear as singlets at δ 1.2–1.4 ppm; dihydro protons (H5/H7) show multiplet splitting (δ 2.8–3.2 ppm) due to ring strain .
- ¹³C NMR : Chlorinated carbons (C2/C4) resonate at δ 145–150 ppm, distinct from non-chlorinated pyrimidine carbons .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 244–246 (isotopic Cl pattern) .
- X-ray Crystallography : Resolves ambiguity in regiochemistry; dihedral angles between pyrimidine and cyclopentane rings should be <10° .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Risk Mitigation :
- GHS Classification : Not classified as hazardous, but chlorinated pyrimidines may release HCl vapors under heat. Use fume hoods and PPE (gloves, goggles) .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal. Store separately in halogenated waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during cyclopentane ring closure?
- Experimental Design :
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) reduce steric hindrance, favoring cis-ring closure .
- Catalyst Tuning : Chiral ligands (e.g., BINAP) in Pd-catalyzed reactions enhance enantioselectivity (up to 90% ee) .
- Kinetic Control : Lower temperatures (0–25°C) slow down diastereomer interconversion, enabling isolation via fractional crystallization .
- Data Contradiction : Conflicting reports on solvent effects (DMF vs. DMSO) require validation via DFT calculations to map transition-state energies .
Q. What strategies resolve discrepancies in biological activity data (e.g., enzyme inhibition IC₅₀ values)?
- Case Study : Discrepancies in kinase inhibition assays may arise from:
- Buffer Conditions : Varying pH (7.4 vs. 6.8) alters protonation states of pyrimidine N atoms, affecting binding .
- Enzyme Isoforms : Test against recombinant vs. native kinases (e.g., EGFR T790M vs. wild-type) to confirm selectivity .
- Validation : Replicate assays using SPR (surface plasmon resonance) for real-time binding kinetics .
Q. How can computational modeling predict substituent effects on the compound’s pharmacokinetic properties?
- Methodology :
- QSAR Models : Use descriptors like logP (2.8 ± 0.3) and polar surface area (60 Ų) to predict blood-brain barrier permeability .
- Docking Simulations : Pyrimidine Cl atoms form halogen bonds with kinase ATP-binding pockets (e.g., VEGFR-2: ΔG = −9.2 kcal/mol) .
- Validation : Compare predicted vs. experimental ADME profiles (e.g., microsomal stability t₁/₂ = 45 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
